"Methyl 4-aminopyrimidine-2-carboxylate" fundamental properties
"Methyl 4-aminopyrimidine-2-carboxylate" fundamental properties
An In-depth Technical Guide to Methyl 4-aminopyrimidine-2-carboxylate
Abstract
Methyl 4-aminopyrimidine-2-carboxylate (CAS No: 71469-93-7) is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyrimidine core substituted with a nucleophilic amino group and an electrophilic methyl ester, renders it a versatile synthon for the construction of complex molecular entities. This guide provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in drug discovery. We delve into its physicochemical characteristics, present a detailed, field-proven synthesis protocol, and explore its derivatization potential. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this important intermediate.
Chemical Identity and Physicochemical Properties
Methyl 4-aminopyrimidine-2-carboxylate is an organic compound that typically appears as a white to light yellow crystalline powder.[1] Its identity is well-established through various identifiers and its properties have been characterized by multiple suppliers and databases.
Systematic Nomenclature and Identifiers:
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IUPAC Name: methyl 4-aminopyrimidine-2-carboxylate
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CAS Number: 71469-93-7[2]
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Molecular Formula: C₇H₇N₃O₂
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Molecular Weight: 165.15 g/mol
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InChIKey: UHQBEPLJMLYFNQ-UHFFFAOYSA-N
Structural Representation:
Caption: Chemical Structure of Methyl 4-aminopyrimidine-2-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 129-130 °C | [3] |
| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| Flash Point | 155.6 ± 22.3 °C | [3] |
| Refractive Index | 1.571 | [3] |
| pKa (Predicted) | 4.35 ± 0.10 | [4] |
| XLogP3 | 0.4 | [3] |
Synthesis and Purification
The synthesis of Methyl 4-aminopyrimidine-2-carboxylate is critical for its availability as a research chemical and pharmaceutical intermediate. One common and efficient laboratory-scale method involves the reduction of an azide precursor. This approach is favored for its high yield and clean conversion.
Synthetic Pathway: Catalytic Hydrogenation
The synthesis can be achieved via the catalytic hydrogenation of Methyl 4-azidopyrimidine-2-carboxylate. The azide group is selectively reduced to an amine under hydrogen pressure using a palladium on carbon (Pd/C) catalyst. This reaction is typically clean, with nitrogen gas as the only significant byproduct.
Caption: Workflow for the Synthesis of Methyl 4-aminopyrimidine-2-carboxylate.
Experimental Protocol: Synthesis from Methyl 4-azidopyrimidine-2-carboxylate
This protocol is based on established chemical literature for the reduction of aromatic azides.[5]
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Reactor Setup: To a suitable pressure vessel, add Methyl 4-azidopyrimidine-2-carboxylate (1.0 eq).
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Solvent Addition: Add methanol (approx. 10-15 mL per gram of starting material) to fully dissolve the starting material.
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Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution (approx. 10% by weight of the starting material).
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Causality Insight: Palladium on carbon is a highly efficient heterogeneous catalyst for hydrogenation. It provides a surface for the adsorption of hydrogen gas and the azide, facilitating the reductive transformation to an amine.
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Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor to 4 bars with hydrogen.
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Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[5] Rinse the pad with additional methanol to ensure complete recovery of the product.
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Self-Validating System: The use of a Celite pad is a standard and reliable method to separate the heterogeneous Pd/C catalyst from the reaction mixture, ensuring a product free of metal contamination.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting material is often of high purity (reported as a yellow powder with ~90% yield) and may be used directly or further purified by recrystallization if necessary.[5]
Chemical Reactivity and Derivatization
The synthetic utility of Methyl 4-aminopyrimidine-2-carboxylate stems from the distinct reactivity of its three key functional domains: the nucleophilic amino group, the electrophilic methyl ester, and the aromatic pyrimidine ring.
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Amino Group (-NH₂): As the primary reaction site, the 4-amino group is nucleophilic and readily undergoes acylation, alkylation, sulfonylation, and condensation reactions. This allows for the introduction of a wide variety of side chains and functional groups, which is a cornerstone of analog synthesis in drug discovery.
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Methyl Ester (-COOCH₃): The ester group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (e.g., using standard peptide coupling reagents like HATU or EDC), providing another key vector for structural elaboration.
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Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring decrease its electron density, making it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the exocyclic functional groups.
Caption: Reactivity Map Showing Key Derivatization Pathways.
Applications in Drug Discovery and Materials Science
Methyl 4-aminopyrimidine-2-carboxylate is not just a laboratory curiosity; it is a commercially significant intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]
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Pharmaceutical Intermediate: It serves as a core structural component for numerous drug candidates. Its role as a key intermediate for APIs targeting the central nervous system has been highlighted.[1] It is specifically noted as an intermediate in the production of Suzetrigine and VX-548, underscoring its relevance in modern pharmaceutical manufacturing.[3][5]
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Medicinal Chemistry Research: The 2-aminopyrimidine scaffold is a known "zinc-binding group" (ZBG) used to target metalloenzymes.[6] This makes the parent molecule and its derivatives valuable tools for designing novel enzyme inhibitors, particularly in the development of new antibacterial agents targeting pathways absent in mammals.[6]
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Material Science and Agrochemicals: Beyond pharmaceuticals, the unique electronic properties conferred by the pyrimidine ring and its functional groups suggest potential applications in the development of novel organic electronic materials.[1] Its structural motifs are also found in some classes of pesticides, indicating broader utility in the chemical industry.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
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Hazard Identification: The compound is classified as causing skin and serious eye irritation (H315, H319).[7] Some aggregated GHS data also indicates potential for being harmful or toxic if swallowed (H302, H301) and may cause respiratory irritation (H335).[8]
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Precautionary Measures:
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep in a dark place, sealed from moisture.[4]
Conclusion
Methyl 4-aminopyrimidine-2-carboxylate is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its strategic importance is primarily centered in the pharmaceutical industry, where its versatile reactivity allows it to serve as a foundational building block for complex APIs. The continued exploration of its derivatization chemistry promises to yield novel compounds with significant potential in both medicine and material science. This guide provides the core technical knowledge required for scientists and researchers to effectively and safely utilize this compound in their work.
References
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Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innopharmchem.com. [Link]
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Methyl 4-aminopyridine-2-carboxylate - pharmaceutical raw materials both for vet and human. (n.d.). Hznature.com. [Link]
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Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Methyl 4-Aminopyridine-2-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). LinkedIn. [Link]
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